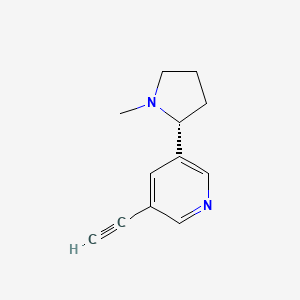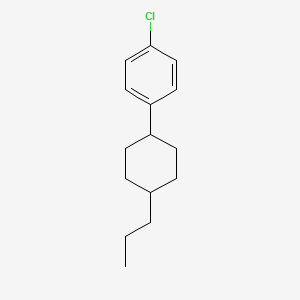
1-Chloro-4-(trans-4-propylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(trans-4-propylcyclohexyl)benzene: is an organic compound with the molecular formula C15H21Cl It is a derivative of benzene, where a chlorine atom is substituted at the para position and a trans-4-propylcyclohexyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 4-propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The reaction mixture is then subjected to purification techniques such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of 1-substituted-4-(trans-4-propylcyclohexyl)benzene derivatives.
Oxidation: Formation of 4-(trans-4-propylcyclohexyl)benzoic acid.
Reduction: Formation of 1-chloro-4-(trans-4-propylcyclohexyl)cyclohexane.
Scientific Research Applications
Chemistry: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of liquid crystals and other advanced materials.
Biology: In biological research, this compound is used to study the effects of structural modifications on the biological activity of benzene derivatives. It helps in understanding the structure-activity relationship (SAR) of similar compounds .
Medicine: Although not directly used as a drug, derivatives of this compound are explored for their potential pharmacological properties. They are investigated for their anti-inflammatory, analgesic, and antimicrobial activities .
Mechanism of Action
The mechanism of action of 1-Chloro-4-(trans-4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The chlorine atom and the propylcyclohexyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- 1-Bromo-4-(trans-4-propylcyclohexyl)benzene
- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Comparison: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its bromine, ethoxy, and butoxy analogs. The chlorine atom makes the compound more susceptible to nucleophilic substitution reactions, whereas the other analogs may exhibit different reactivity patterns due to their respective substituents .
Properties
CAS No. |
86579-52-4 |
|---|---|
Molecular Formula |
C15H21Cl |
Molecular Weight |
236.78 g/mol |
IUPAC Name |
1-chloro-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H21Cl/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 |
InChI Key |
MUUBDVYNXNPJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
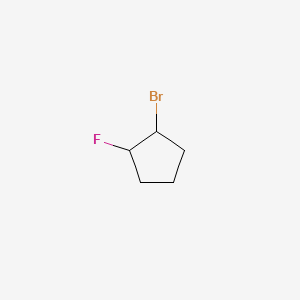
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
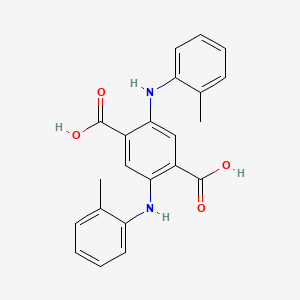
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
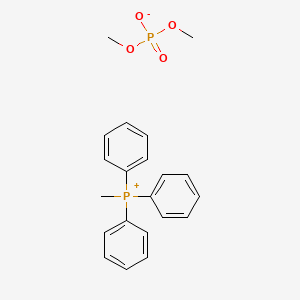

![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
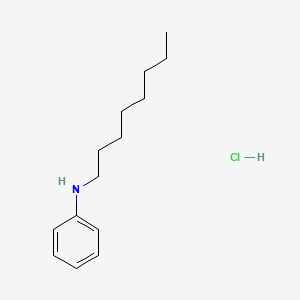
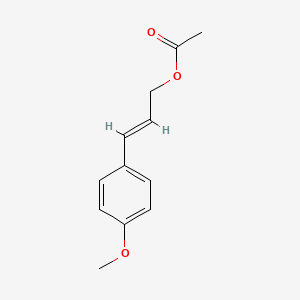
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
![7,7-Dichlorobicyclo[4.1.0]heptan-2-one](/img/structure/B14148195.png)
